molecular formula C33H33F2N2O5 B601594 阿托伐他汀杂质 15 CAS No. 693793-42-9

阿托伐他汀杂质 15

货号 B601594
CAS 编号: 693793-42-9
分子量: 575.64
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin is an antilipemic drug belonging to the statins class . It’s used to lower cholesterol if you’ve been diagnosed with high blood cholesterol and prevent heart disease, including heart attacks and strokes . Atorvastatin impurities are substances that can be formed during the synthesis or storage of Atorvastatin .


Synthesis Analysis

Atorvastatin synthesis involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .


Chemical Reactions Analysis

Atorvastatin has been found to degrade under acid and basic conditions . Under acid conditions, it follows a first order kinetic degradation, while under basic conditions, it follows a zero order kinetic degradation .


Physical And Chemical Properties Analysis

Atorvastatin is known to present polymorphism, which means it can exist in different solid forms . These different forms may give rise to different physical properties .

科学研究应用

分析方法开发

Ertürk 等人(2003 年)的一项研究开发了一种高效液相色谱(HPLC)方法,用于分析阿托伐他汀及其在散装药物和片剂中的杂质。此方法为阿托伐他汀、其非对映异构体和未知杂质提供了良好的分离度,从而能够对药物制剂进行准确的质量控制 (Ertürk、Aktaş、Ersoy 和 Fiçicioğlu,2003 年)

提高溶解度和生物利用度

Elmowafy 等人(2017 年)探索了将阿托伐他汀封装在纳米结构脂质载体(AT-NLC)中以提高其溶解度和口服生物利用度。与传统的阿托伐他汀制剂相比,这种方法显着提高了生物利用度,展示了一种增强药物治疗功效的潜在方法 (Elmowafy 等人,2017 年)

基于生理的药代动力学建模

Zhang(2015 年)为阿托伐他汀及其主要代谢物开发了一个基于生理的药代动力学 (PBPK) 模型。该模型有助于预测药代动力学特征和药物-药物相互作用效应,这对于评估阿托伐他汀在临床环境中的安全性和有效性至关重要 (Zhang,2015 年)

稳定性指示方法

Kovachovska 等人(2022 年)开发了一种基于氰基色谱柱核壳技术的稳定性指示方法,用于评估阿托伐他汀薄膜包衣片剂的杂质分布。此方法确保在各种条件下准确评估药物的稳定性,这对于确保其有效性和安全性至关重要 (Kovachovska 等人,2022 年)

优化强制降解研究

Gigovska 等人(2018 年)利用实验设计方法优化了阿托伐他汀强制降解研究的条件。此方法提供了一种系统的方法来了解影响药物降解的因素,这对于确保药物稳定性和有效性至关重要 (Gigovska 等人,2018 年)

作用机制

Target of Action

Atorvastatin, the parent compound of Atorvastatin Impurity 15, primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, atorvastatin blocks the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This inhibition results in a decrease in the production of cholesterol, leading to a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by atorvastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, atorvastatin reduces the production of mevalonic acid, a key intermediate in this pathway . This leads to a decrease in the synthesis of cholesterol and other lipid-related compounds, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .

Pharmacokinetics

Atorvastatin is absorbed and extensively metabolized in the liver, the primary site of action and where it is most concentrated . The metabolites are excreted via the bile, and elimination of atorvastatin is primarily through hepatic clearance .

Result of Action

The molecular and cellular effects of atorvastatin’s action include a decrease in the intracellular synthesis of cholesterol and an increase in the uptake and catabolism of LDL . This results in a significant reduction in circulating LDL levels, which is beneficial in the management of hypercholesterolemia and the prevention of cardiovascular disease .

Action Environment

The action, efficacy, and stability of atorvastatin can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of atorvastatin and potentially lead to drug-drug interactions . Additionally, factors such as diet, age, gender, and genetic variations can influence the pharmacokinetics and pharmacodynamics of atorvastatin .

安全和危害

Atorvastatin and its impurities should be handled with care. It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Atorvastatin is widely prescribed and consumed globally, and its patent expired in late 2010 . This has led to a surge in research and development efforts to understand more about this drug and its impurities. Future directions could include further studies on the synthesis, degradation, and effects of Atorvastatin and its impurities .

生化分析

Biochemical Properties

Atorvastatin Impurity 15, similar to Atorvastatin, may interact with various enzymes and proteins within the body. Atorvastatin is known to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , a key enzyme in cholesterol biosynthesis. This interaction reduces the intracellular source of cholesterol

Cellular Effects

Atorvastatin has been shown to have effects on cell function, including impacts on cell signaling pathways and gene expression . It can suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response

Molecular Mechanism

Atorvastatin’s mechanism of action involves inhibiting HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This leads to a reduction in the intracellular source of cholesterol

Temporal Effects in Laboratory Settings

Atorvastatin has been found to degrade under acid and basic conditions

Dosage Effects in Animal Models

The effects of varying dosages of Atorvastatin Impurity 15 in animal models have not been extensively studied. Atorvastatin has been shown to have beneficial effects in animal models of acute myocardial infarction

Metabolic Pathways

Atorvastatin is known to be involved in cholesterol synthesis, with its primary target being the enzyme HMG-CoA reductase

Transport and Distribution

Atorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed

Subcellular Localization

Atorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity 15 involves the conversion of 2,4-difluoro-5-nitrobenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Acetone", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Reduction of 2,4-difluoro-5-nitrobenzoic acid with sodium borohydride in methanol to obtain 2,4-difluoro-5-aminobenzoic acid", "Acetylation of 2,4-difluoro-5-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid to obtain 2,4-difluoro-5-acetamidobenzoic acid", "Diazotization of 2,4-difluoro-5-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to obtain 2,4-difluoro-5-diazoamidobenzoic acid", "Reduction of 2,4-difluoro-5-diazoamidobenzoic acid with hydrogen gas in the presence of palladium on carbon to obtain 2,4-difluoro-5-amino-3-methylbenzoic acid", "Condensation of 2,4-difluoro-5-amino-3-methylbenzoic acid with acetic anhydride in the presence of sodium acetate to obtain Atorvastatin Impurity 15" ] }

CAS 编号

693793-42-9

分子式

C33H33F2N2O5

分子量

575.64

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。